molecular formula C6H5NOS B2782577 3-Methoxythiophene-2-carbonitrile CAS No. 57059-18-4

3-Methoxythiophene-2-carbonitrile

Cat. No.: B2782577
CAS No.: 57059-18-4
M. Wt: 139.17
InChI Key: PGDZPUWNWJRBTO-UHFFFAOYSA-N
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Description

3-Methoxythiophene-2-carbonitrile: is a chemical compound with the molecular formula C6H5NOS and a molecular weight of 139.18 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxythiophene-2-carbonitrile typically involves the bromination of commercially available 3-methoxythiophene, followed by a reduction step using butyllithium to form 2-bromo-4-methoxythiophene. The final step involves a transformation from bromine to nitrile via the Rosenmund-von Braun reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxythiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

3-Methoxythiophene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxythiophene-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s thiophene ring can participate in π-π interactions, while the nitrile group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .

Comparison with Similar Compounds

  • 2-Thiophenecarbonitrile
  • 3-Methoxythiophene-2-carbaldehyde
  • 3-Methoxy-2-thiophenecarbonitrile

Comparison: 3-Methoxythiophene-2-carbonitrile is unique due to the presence of both a methoxy group and a nitrile group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

3-methoxythiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c1-8-5-2-3-9-6(5)4-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDZPUWNWJRBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

14.1 parts of 3-methoxy-2-cyanodihydrothiophene in 80 parts by volume of chloroform are reacted with 6.75 parts of sulfuryl chloride in 20 parts by volume of chloroform for 0.5 hour at 0° C. The end product is isolated from the reaction mixture by the method described in Example 14c). 12.6 parts (91% of theory) of 3-methoxy-2-cyanothiophene of boiling point 73° C./0.16 mbar are obtained.
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